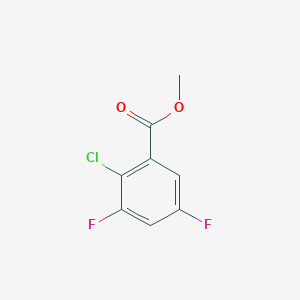

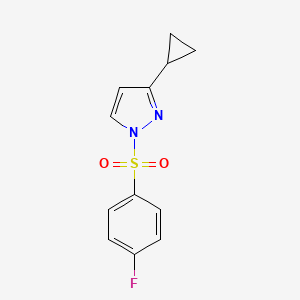

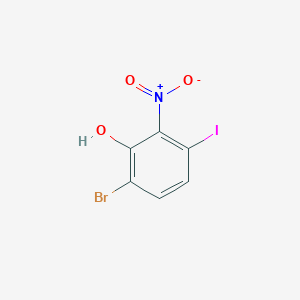

![molecular formula C54H76O39S2 B2847006 beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat CAS No. 73499-21-5](/img/structure/B2847006.png)

beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat: is a modified cyclodextrin derivative known for its unique structural properties and functional applications. Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a toroidal shape with a hydrophobic cavity that can encapsulate various guest molecules

Mecanismo De Acción

Target of Action

Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat primarily targets liver cells . This is due to the conjugation with lactose, which has the ability to recognize liver cells . Additionally, the folate receptor (alpha subunit) is overexpressed in multiple tumors, including liver cancer .

Mode of Action

The compound forms an inclusion complex with liver cancer drugs such as Sorafenib .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to liver cancer treatment. The compound’s interaction with Sorafenib, a liver cancer drug, enhances the drug’s efficacy .

Pharmacokinetics

Beta-Cyclodextrin has a unique annular hollow ultrastructure that allows encapsulation of various poorly water-soluble drugs in the resulting cavity, thereby increasing drug stability . As a bioactive molecule, the metabolism of Beta-Cyclodextrin is mainly completed by the flora in the colon .

Result of Action

The result of the compound’s action is an increase in the solubility and targeting ability of liver cancer drugs . This leads to enhanced anti-tumor efficacy .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of other substances in the environment . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat typically involves the modification of beta-cyclodextrin through sulfonation reactions. This is achieved by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: : Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used under acidic or neutral conditions.

Reduction: : Reducing agents like sodium borohydride or hydrogen gas are employed in the presence of a catalyst.

Substitution: : Sulfonation reactions are carried out using chlorosulfonic acid or sulfur trioxide.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat is used as a chiral selector in chromatographic separations and as a stabilizer for sensitive compounds.

Biology: : In biological research, it serves as a carrier for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Medicine: : The compound is explored for its potential in pharmaceutical formulations, where it can improve the stability and efficacy of therapeutic agents.

Industry: : In the industrial sector, it is utilized in food and environmental chemistry for encapsulating flavors, fragrances, and pollutants, thereby improving their stability and reducing their environmental impact.

Comparación Con Compuestos Similares

Similar Compounds: : Other cyclodextrin derivatives, such as alpha-cyclodextrin, gamma-cyclodextrin, and methylated cyclodextrins, share similar structural features but differ in their cavity size and functional groups.

Uniqueness: : Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat stands out due to its specific sulfonation pattern, which provides enhanced chemical stability and unique encapsulation properties compared to other cyclodextrins.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

IUPAC Name |

(1S,2R,3R,4R,6S,8S,9R,11S,13S,14R,16S,18S,19R,21R,22S,23S,24S,25R,40S,43S,44S,46R,48S,49S,51R,53S,54S,55S,56S,62R,63R,64R,65R,66R,67R)-8,13,18,44,49-pentakis(hydroxymethyl)-28,28,37,37-tetraoxo-5,7,10,12,15,17,20,27,38,41,42,45,47,50,52,61-hexadecaoxa-28λ6,37λ6-dithiaundecacyclo[22.17.11.26,9.211,14.216,19.229,32.233,36.243,46.248,51.121,25.04,40]heptahexaconta-29,31,33,35,57,59-hexaene-2,3,22,23,53,54,55,56,62,63,64,65,66,67-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76O39S2/c55-9-20-41-27(60)34(67)48(80-20)88-42-21(10-56)83-51(37(70)30(42)63)92-46-25-14-78-94(74,75)18-5-1-16(2-6-18)17-3-7-19(8-4-17)95(76,77)79-15-26-47(32(65)39(72)53(85-26)90-44-23(12-58)81-49(87-41)35(68)28(44)61)93-52-38(71)31(64)43(22(11-57)84-52)89-50-36(69)29(62)45(24(13-59)82-50)91-54(86-25)40(73)33(46)66/h1-8,20-73H,9-15H2/t20-,21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50+,51-,52+,53+,54-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERAHOZRPDYOK-IHUFJFAGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)OC(C(C7O)O)OC1C(OC(C(C1O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@H]([C@@H]([C@H](O2)O[C@H]4[C@@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)O[C@H]([C@@H]([C@H]7O)O)O[C@@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)O[C@@H]1[C@@H](O[C@H](O3)[C@H]([C@@H]1O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76O39S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

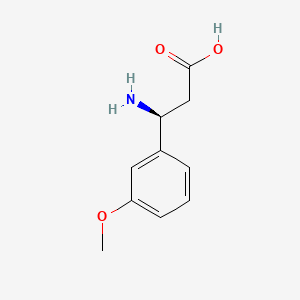

![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)

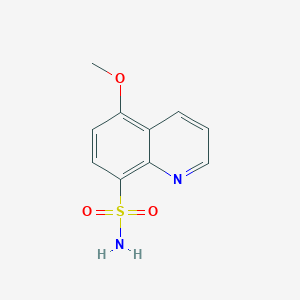

![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2846930.png)

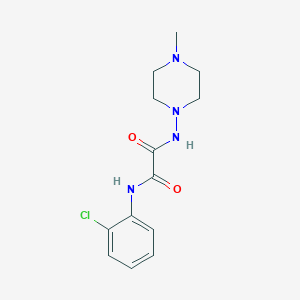

![3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2846937.png)

![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)

![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one](/img/structure/B2846944.png)